molecular formula C20H22N4O4 B2954893 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034579-54-7

3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2954893
CAS No.: 2034579-54-7
M. Wt: 382.42
InChI Key: NZPNHZRZDXIGRH-UHFFFAOYSA-N
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Description

3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a compound that brings together multiple structural elements, including a benzooxazole core, a piperidine ring, and a pyrimidine ring. Each segment of the structure imparts unique chemical properties, making the compound a valuable subject for study across a range of scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesizing 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:

  • Formation of the benzo[d]oxazol-2(3H)-one core: : This typically begins with the cyclization of an ortho-aminophenol with a carbonyl source, such as a carboxylic acid or derivative.

  • Attachment of the piperidine ring: : Subsequent steps involve coupling reactions, often using conditions such as anhydrous solvents, elevated temperatures, and catalysts to bond the piperidine ring to the benzooxazole core.

  • Incorporation of the 2,6-dimethylpyrimidin-4-yl group: : The final step usually involves ether formation between the piperidine ring and the pyrimidine derivative.

Industrial Production Methods:

Industrially, the production of this compound would leverage large-scale organic synthesis techniques. This might include the use of flow chemistry for continuous reaction processes, high-pressure reactors, and automated control systems to ensure precise conditions and high yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzooxazole core, using agents like mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reductive conditions, such as hydrogenation or using metal hydrides, could be applied to reduce the oxo group.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly on the pyrimidine ring where halogens or other leaving groups might be present.

Common Reagents and Conditions:

  • Oxidizing agents: mCPBA, KMnO4, H2O2.

  • Reducing agents: LiAlH4, NaBH4, hydrogenation with Pd/C.

  • Solvents: Anhydrous acetonitrile, dichloromethane, DMF.

Major Products:

  • Oxidative products could include hydroxylated derivatives.

  • Reductive products might involve alcohols or amines.

  • Substitution reactions yield various substituted benzooxazoles and pyrimidines.

Scientific Research Applications

Chemistry:

  • Catalysis: : The compound could serve as a ligand or catalyst in organic transformations due to its multi-functional groups.

  • Analytical Chemistry: : Used in chromatographic or spectroscopic methods to identify and quantify similar compounds.

Biology:

  • Bioactive Molecule: : Potential use as a drug candidate or in studying biochemical pathways.

  • Probing Enzyme Functions: : Its structure might allow it to act as an inhibitor or substrate analog in enzymatic studies.

Medicine:

  • Drug Development: : Investigated for therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

  • Pharmacokinetics Studies: : Used to understand absorption, distribution, metabolism, and excretion in biological systems.

Industry:

  • Material Science: : Its chemical stability and unique structure could make it useful in developing new materials with specific properties.

Comparison with Similar Compounds

While the specific structure of 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique, similar compounds might include:

  • Benzooxazole derivatives: : Often studied for their antimicrobial and antifungal properties.

  • Piperidine derivatives: : Known for their roles in pharmaceuticals as anesthetics or antipsychotics.

  • Pyrimidine derivatives: : Used in cancer treatment drugs and as antiviral agents.

Conclusion:

This compound is a compound of significant interest across various fields of research due to its complex structure and versatile reactivity. Understanding its preparation, reactions, and applications can pave the way for new scientific discoveries and innovations in multiple disciplines.

Properties

IUPAC Name

3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-11-18(22-14(2)21-13)27-15-7-9-23(10-8-15)19(25)12-24-16-5-3-4-6-17(16)28-20(24)26/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPNHZRZDXIGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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